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molecular formula C13H21NO2 B8277415 Tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate

Tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate

Cat. No. B8277415
M. Wt: 223.31 g/mol
InChI Key: AQKMTUKKGVVLHC-UHFFFAOYSA-N
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Patent
US09174986B2

Procedure details

To a stirred solution of tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate (0.50 g, 2.24 mmol) in dichloromethane (10 mL) was added a solution of hydrogen chloride in 1,4-dioxane (3.0M, 5.0 mL, 15.00 mmol). The resulting solution was allowed to stir at room temperature. After 2 h, the mixture was concentrated to provide 0.34 g (95%) of 3-ethynyl-3-methylpiperidine hydrochloride (340 mg, 95%) as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([CH3:16])[CH2:8][CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]1)#[CH:2].[ClH:17].O1CCOCC1>ClCCl>[ClH:17].[C:1]([C:3]1([CH3:16])[CH2:8][CH2:7][CH2:6][NH:5][CH2:4]1)#[CH:2] |f:4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#C)C1(CN(CCC1)C(=O)OC(C)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(#C)C1(CNCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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